6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Description
6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chloro (Cl) and ethyl (C₂H₅) groups at positions 6 and 4, respectively. The 7-position is esterified with 3-methoxybenzoic acid, introducing a methoxy (OCH₃) group at the meta position of the benzoyl moiety. This structure combines electron-withdrawing (Cl) and electron-donating (ethyl, methoxy) groups, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-3-11-8-18(21)24-16-10-17(15(20)9-14(11)16)25-19(22)12-5-4-6-13(7-12)23-2/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVGMRQHOVREBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and ethylchloroacetate.
Reaction with Ethylchloroacetate: The 7-hydroxy-4-methylcoumarin reacts with ethylchloroacetate in the presence of a base such as potassium carbonate in dry acetone at 50°C to form an intermediate.
Addition of Hydrazine Hydrate: The intermediate is then treated with hydrazine hydrate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarin derivatives.
Scientific Research Applications
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound is used in the development of new materials, agrochemicals, and as a fluorescent marker in various industrial applications.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in critical biological processes.
Comparison with Similar Compounds
Structural Comparison with Similar Coumarin Derivatives
Table 1: Key Structural Features of Comparable Coumarin Esters
Comparative Analysis of Ester Substituent Effects
The 3-methoxybenzoate group distinguishes the target compound from esters with varying electronic profiles:
- Electron-Donating Groups (e.g., 3-OCH₃): Enhance resonance stabilization of the ester carbonyl, as seen in lanthanide 3-methoxybenzoate complexes (decomposition onset: 200–260°C) . This contrasts with electron-withdrawing esters (e.g., 2-Cl, 2-NO₂ in ), which increase electrophilicity but reduce thermal stability.
- Positional Isomerism : 3-Methoxybenzoates exhibit distinct IR bands (e.g., νₐₛ(COO⁻) at 1568 cm⁻¹, νₛ(COO⁻) at 1400 cm⁻¹) compared to 2- or 4-methoxy isomers, suggesting bidentate coordination in metal complexes . For organic esters, this may influence hydrolysis rates or intermolecular interactions.
Thermal and Spectroscopic Properties
Table 2: Thermal and Spectral Data from Analogous Compounds
Discussion :
- The target compound’s thermal stability is inferred to align with 3-methoxybenzoate metal complexes (stable up to ~250°C) , though its organic ester linkage may lower this range slightly.
- IR spectroscopy would likely show a lactone C=O stretch near 1750 cm⁻¹ (coumarin core) and ester C=O near 1720 cm⁻¹, with methoxy C-O stretches at ~1250 cm⁻¹ .
Biological Activity
6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic compound belonging to the coumarin class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The analysis includes data tables, case studies, and research findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.78 g/mol. The structure features a chloro group at the 6-position, an ethyl group at the 4-position, and a methoxybenzoate moiety at the 7-position.
Antimicrobial Activity
Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown promising activity against various pathogenic microorganisms.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate antibacterial effect | |
| Candida albicans | Antifungal properties |
The compound's effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Properties
Coumarins are also recognized for their anti-inflammatory effects. Studies indicate that derivatives like 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yloxybenzoate may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Study:
A study conducted on animal models demonstrated that administration of this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential role in mitigating inflammation-related conditions.
Anticancer Potential
Emerging research suggests that coumarin derivatives have anticancer properties through apoptosis induction in cancer cells.
| Cancer Cell Line | Effect Observed | Reference |
|---|---|---|
| MCF-7 (breast cancer) | Induction of apoptosis | |
| HeLa (cervical cancer) | Growth inhibition |
The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
